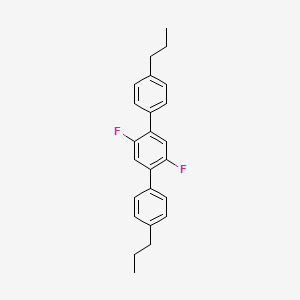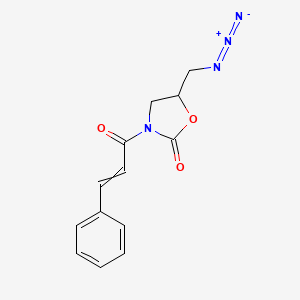![molecular formula C31H36O2S4 B14217105 1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-78-2](/img/structure/B14217105.png)
1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, connected by a propane-1,3-dione moiety. The hexyl groups attached to the thiophene rings enhance the compound’s solubility in organic solvents, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of 3-hexylthiophene: This is achieved through the alkylation of thiophene with hexyl bromide in the presence of a base such as sodium hydride.
Coupling of 3-hexylthiophene units: The 3-hexylthiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form 3-hexyl[2,2’-bithiophen]-5-yl.
Formation of the diketone: The final step involves the reaction of the coupled product with a suitable diketone precursor, such as 1,3-dibromoacetone, under basic conditions to form 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diketone with similar structural features but different functional groups.
1,3-Bis(2-acetoxyphenyl)propane-1,3-dione: A compound with similar diketone moiety but different substituents on the aromatic rings.
Uniqueness
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of thiophene rings and hexyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Eigenschaften
CAS-Nummer |
832732-78-2 |
|---|---|
Molekularformel |
C31H36O2S4 |
Molekulargewicht |
568.9 g/mol |
IUPAC-Name |
1,3-bis(4-hexyl-5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C31H36O2S4/c1-3-5-7-9-13-22-19-28(36-30(22)26-15-11-17-34-26)24(32)21-25(33)29-20-23(14-10-8-6-4-2)31(37-29)27-16-12-18-35-27/h11-12,15-20H,3-10,13-14,21H2,1-2H3 |
InChI-Schlüssel |
JIFCGFKAPJLLJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)C3=CC=CS3)CCCCCC)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

